2-(3-Phenyl-1H-pyrazol-1-yl)aniline
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Overview
Description
2-(3-Phenyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring fused with an aniline moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-1H-pyrazol-1-yl)aniline typically involves the cyclization of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of phenylhydrazine with an appropriate diketone or ketoester to form the pyrazole ring, which is then coupled with an aniline derivative . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as multicomponent reactions and microwave-assisted synthesis. These methods are designed to be efficient and environmentally friendly, reducing the need for excessive solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazole or aniline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the molecule .
Scientific Research Applications
2-(3-Phenyl-1H-pyrazol-1-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 2-(1H-pyrazol-1-yl)pyridine
- 3-(4-Chlorophenyl)-1H-pyrazole
Uniqueness
2-(3-Phenyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13N3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(3-phenylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C15H13N3/c16-13-8-4-5-9-15(13)18-11-10-14(17-18)12-6-2-1-3-7-12/h1-11H,16H2 |
InChI Key |
HYXYNLYXXMMREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
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